5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Overview
Description
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a bromomethyl group and a fluorophenyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazolidinone ring. The bromomethyl group is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could produce an oxidized oxazolidinone.
Scientific Research Applications
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Uniqueness
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKABTHXZUEAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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